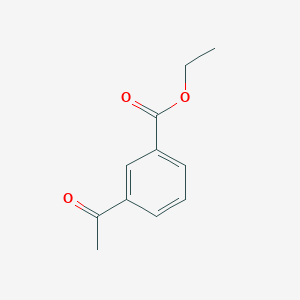

Ethyl 3-acetylbenzoate

Descripción general

Descripción

Ethyl 3-acetylbenzoate is an organic compound with the molecular formula C11H12O3. It is an ester derived from 3-acetylbenzoic acid and ethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-acetylbenzoate can be synthesized through the esterification of 3-acetylbenzoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher yields and efficiency.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-acetylbenzoic acid and ethanol.

Reduction: This compound can be reduced to form alcohols or aldehydes depending on the reducing agent used.

Aminolysis: It can react with ammonia or amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminium hydride.

Aminolysis: Ammonia or primary/secondary amines.

Major Products Formed:

Hydrolysis: 3-acetylbenzoic acid and ethanol.

Reduction: Corresponding alcohols or aldehydes.

Aminolysis: Amides.

Aplicaciones Científicas De Investigación

Ethyl 3-acetylbenzoate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of ester hydrolysis and enzyme-catalyzed reactions.

Industry: Used in the manufacture of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 3-acetylbenzoate involves its interaction with various molecular targets depending on the reaction it undergoes. For instance, during hydrolysis, the ester bond is cleaved by the addition of water, facilitated by an acid or base catalyst. In reduction reactions, the ester is converted to an alcohol or aldehyde through the transfer of electrons from the reducing agent.

Comparación Con Compuestos Similares

Ethyl benzoate: An ester of benzoic acid and ethanol.

Methyl benzoate: An ester of benzoic acid and methanol.

Ethyl acetate: An ester of acetic acid and ethanol.

Comparison: Ethyl 3-acetylbenzoate is unique due to the presence of an acetyl group on the benzene ring, which influences its reactivity and applications. Unlike ethyl benzoate and methyl benzoate, which lack the acetyl group, this compound can participate in additional reactions such as nucleophilic acyl substitution.

Actividad Biológica

Ethyl 3-acetylbenzoate (CAS Number: 11298463) is an organic compound belonging to the class of acetylated benzoates, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.22 g/mol

- Density : 1.05 g/cm³

- Boiling Point : Approximately 358 °C

- Melting Point : 132-134 °C

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity :

- Antioxidant Activity :

-

Anti-inflammatory Effects :

- This compound has been noted for its anti-inflammatory effects. This property is essential in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis .

- Inhibition of Enzymatic Activity : this compound may inhibit certain enzymes involved in pathogen metabolism, thereby reducing their viability .

- Scavenging Free Radicals : Its antioxidant capacity allows it to scavenge reactive oxygen species (ROS), protecting cells from oxidative damage .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, demonstrating its potential as a natural antimicrobial agent .

Case Study 2: Antioxidant Activity

In vitro assays assessed the antioxidant activity of this compound using DPPH and ABTS radical scavenging tests. The compound showed significant scavenging activity, comparable to standard antioxidants such as ascorbic acid .

Data Table

Propiedades

IUPAC Name |

ethyl 3-acetylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-5-9(7-10)8(2)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTGDCLCPJJWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461579 | |

| Record name | Ethyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37847-24-8 | |

| Record name | Ethyl 3-acetylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.